5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole
Brand Name: Vulcanchem
CAS No.: 1799976-89-8
VCID: VC2976400
InChI: InChI=1S/C8H5BrF3N3/c1-15-5-3-2-4(9)6(8(10,11)12)7(5)13-14-15/h2-3H,1H3
SMILES: CN1C2=C(C(=C(C=C2)Br)C(F)(F)F)N=N1
Molecular Formula: C8H5BrF3N3
Molecular Weight: 280.04 g/mol

5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole

CAS No.: 1799976-89-8

Cat. No.: VC2976400

Molecular Formula: C8H5BrF3N3

Molecular Weight: 280.04 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole - 1799976-89-8

Specification

CAS No. 1799976-89-8
Molecular Formula C8H5BrF3N3
Molecular Weight 280.04 g/mol
IUPAC Name 5-bromo-1-methyl-4-(trifluoromethyl)benzotriazole
Standard InChI InChI=1S/C8H5BrF3N3/c1-15-5-3-2-4(9)6(8(10,11)12)7(5)13-14-15/h2-3H,1H3
Standard InChI Key JPFVTGHMDLIIPA-UHFFFAOYSA-N
SMILES CN1C2=C(C(=C(C=C2)Br)C(F)(F)F)N=N1
Canonical SMILES CN1C2=C(C(=C(C=C2)Br)C(F)(F)F)N=N1

Introduction

5-Bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d] triazole is a heterocyclic compound belonging to the class of benzo[d] triazoles. It features a bromine atom at the 5-position and a trifluoromethyl group at the 4-position of the benzo[d] triazole ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical structure and potential biological activities.

Synthesis and Chemical Reactions

The synthesis of 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d] triazole typically involves several key steps, including the reaction of substituted benzo[d] triazoles with different halogenated compounds. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Potential Chemical Reactions

The reactivity patterns of 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d] triazole are influenced by the electronic effects imparted by the bromine and trifluoromethyl groups. This compound can participate in various chemical reactions, including substitution reactions and cross-coupling reactions, which are common in organic synthesis.

Biological Activities and Applications

5-Bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d] triazole exhibits notable biological activities. Research indicates that triazole derivatives can possess significant biological activity, making them potential candidates for medicinal applications. Interaction studies have shown that compounds like 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d] triazole can interact with biomolecules such as proteins and nucleic acids, which is critical for understanding their mechanism of action in biological systems.

Comparison with Similar Compounds

Compound NameStructureUnique Features
4-Trifluoromethyl-1H-1,2,3-triazoleTriazole ring with trifluoromethyl groupSimpler structure without bromine
5-Chloro-1-methyl-4-(trifluoromethyl)-1H-benzotriazoleSimilar to the target compound but with chlorine instead of brominePotentially different biological activity due to chlorine substitution
5-Iodo-1-methyl-4-(trifluoromethyl)-1H-benzotriazoleContains iodine instead of bromineMay exhibit enhanced reactivity due to iodine's larger size

Stability and Reactivity

  • Stability: Generally stable under normal conditions but may react with strong acids or bases.

  • Reactivity: Highly reactive due to the presence of bromine and trifluoromethyl groups.

Potential Applications

5-Bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d] triazole has several potential applications in medicinal chemistry and materials science. Its unique structure and reactivity make it a valuable compound for further research and development.

Future Research Directions

Future studies could focus on exploring the biological activity of this compound in more detail, including its potential as a therapeutic agent or in the development of new materials with specific properties.

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